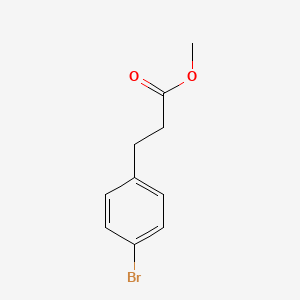

Methyl 3-(4-bromophenyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-bromophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPYNBFWCSTPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466213 | |

| Record name | methyl 3-(4-bromophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75567-84-9 | |

| Record name | methyl 3-(4-bromophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(4-bromophenyl)propanoate (CAS 75567-84-9)

Introduction: Strategic Importance of a Versatile Brominated Intermediate

Methyl 3-(4-bromophenyl)propanoate is a key chemical intermediate whose value in modern organic synthesis, particularly in the pharmaceutical and agrochemical sectors, cannot be overstated.[1] Its structure combines a reactive ester functionality with a brominated aromatic ring, offering a versatile scaffold for constructing more complex molecular architectures. The presence of the bromine atom at the para-position is of particular strategic importance; it serves as a synthetic handle for a variety of powerful cross-coupling reactions, while also potentially influencing the metabolic stability and therapeutic activity of target molecules.[1][2] This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its analytical characterization and strategic application in drug discovery.

Molecular Profile and Physicochemical Properties

Understanding the fundamental characteristics of a reagent is the bedrock of its effective application in synthesis. This compound is typically a colorless to pale yellow clear liquid at room temperature.[1][3][4] Its key identifiers and properties are summarized below.

Identifiers and Structure

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} Structure of this compound.

| Identifier | Value |

| CAS Number | 75567-84-9[2][5][6] |

| Molecular Formula | C₁₀H₁₁BrO₂[2][5] |

| Molecular Weight | 243.10 g/mol [2][5] |

| IUPAC Name | This compound[2] |

| Synonyms | Methyl 3-(4-bromophenyl)propionate, 3-(4-Bromophenyl)propionic acid methyl ester[1][5][6] |

| InChI Key | FKPYNBFWCSTPOT-UHFFFAOYSA-N[2][3] |

| Canonical SMILES | COC(=O)CCC1=CC=C(C=C1)Br[2] |

Physicochemical Data

This data is crucial for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| Physical Form | Clear, colorless to very pale yellow liquid | [1][3][4] |

| Boiling Point | 287.26 °C at 760 mmHg; 92 °C at 0.4 Torr | [5][7][8] |

| Density | ~1.39 g/cm³ | [5][7] |

| Flash Point | 127.53 °C | [5][7] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol and ether. | [1][6] |

| Storage | Store at room temperature in a cool, dry, and dark place. Keep container tightly closed. | [3][8][9] |

Synthesis and Manufacturing

The synthesis of this compound can be approached through several reliable methods. The choice of method often depends on the scale of the synthesis, the availability of starting materials, and the desired purity. As a Senior Application Scientist, the rationale behind selecting a synthetic route is as important as the procedure itself.

Route 1: Fischer-Speier Esterification (Workhorse Method)

This is the most direct and classical approach, involving the acid-catalyzed reaction between the parent carboxylic acid and methanol.[10][11][12] It is well-suited for both small-scale lab synthesis and larger-scale production due to the low cost of reagents.

Causality and Experimental Choices:

-

Catalyst: A strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is essential.[13][14] The acid protonates the carbonyl oxygen of the carboxylic acid, dramatically increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[10][11]

-

Equilibrium Control: The Fischer esterification is a reversible reaction.[10][11] To drive the equilibrium towards the product ester, Le Châtelier's principle is applied. The most common strategy is to use a large excess of the alcohol (methanol), which also conveniently serves as the solvent.[10][11]

-

Water Removal: The formation of water as a byproduct can shift the equilibrium back to the reactants. While not always necessary when using a large excess of alcohol, for highly efficient conversions, removal of water via a Dean-Stark apparatus (when using a solvent like toluene) can be employed.[13]

dot graph fischer_esterification { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Mechanism of Fischer-Speier Esterification.

Field-Proven Protocol: Fischer Esterification

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-bromophenyl)propanoic acid (22.9 g, 0.1 mol).

-

Reagent Addition: Add methanol (250 mL, a large excess) to the flask, followed by the slow, cautious addition of concentrated sulfuric acid (2 mL) with stirring.[1]

-

Reflux: Heat the mixture to a gentle reflux (approx. 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the excess acid, followed by a saturated aqueous solution of sodium chloride (brine, 1 x 100 mL) to aid in phase separation.[14]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[13][15]

-

Purification: The crude ester can be purified by vacuum distillation to afford a colorless liquid.[16]

Route 2: Heck Cross-Coupling Reaction (Advanced Method)

For constructing the carbon skeleton from simpler precursors, the Mizoroki-Heck reaction offers a powerful alternative.[12] This palladium-catalyzed reaction couples an aryl halide (e.g., 1,4-dibromobenzene or 4-bromoiodobenzene) with an alkene (methyl acrylate).[17][18][19] This route is particularly valuable in a research setting for creating structural diversity.

Causality and Experimental Choices:

-

Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂).[12] Phosphine ligands (e.g., triphenylphosphine, PPh₃) are often required to stabilize the Pd(0) intermediate and facilitate the catalytic cycle.[12]

-

Base: A base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is crucial to neutralize the hydrogen halide (HBr) formed during the reaction, regenerating the Pd(0) catalyst for the next cycle.[12]

-

Substrates: The reaction works well with aryl bromides and iodides. Methyl acrylate is an excellent coupling partner as the electron-withdrawing ester group activates the double bond for the reaction.[12]

dot graph heck_reaction { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Catalytic Cycle of the Heck Reaction.

Note: The direct product of the Heck reaction shown is Methyl (E)-3-(4-bromophenyl)acrylate. A subsequent reduction of the double bond would be required to yield the target molecule, this compound.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and quality of a synthetic intermediate. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

¹H NMR (Proton NMR) - Expected Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm):

-

δ ~ 7.4 ppm (d, 2H): Two aromatic protons ortho to the bromine atom. They appear as a doublet due to coupling with the protons meta to the bromine.

-

δ ~ 7.1 ppm (d, 2H): Two aromatic protons meta to the bromine atom. They appear as a doublet due to coupling with the protons ortho to the bromine.

-

δ ~ 3.7 ppm (s, 3H): Three protons of the methyl ester group (-OCH₃). This is a singlet as there are no adjacent protons.[10]

-

δ ~ 2.9 ppm (t, 2H): Two benzylic protons (-CH₂-Ar). This signal is a triplet due to coupling with the adjacent methylene group.

-

δ ~ 2.6 ppm (t, 2H): Two protons of the methylene group adjacent to the carbonyl (-CH₂-CO). This signal is also a triplet due to coupling with the benzylic methylene group.

¹³C NMR (Carbon NMR) - Expected Chemical Shifts (in CDCl₃, referenced to 77.16 ppm):

-

δ ~ 173 ppm: Carbonyl carbon of the ester (C=O).[20]

-

δ ~ 140 ppm: Aromatic carbon attached to the propanoate chain (quaternary).

-

δ ~ 132 ppm: Aromatic carbons ortho to the bromine (-CH-).

-

δ ~ 130 ppm: Aromatic carbons meta to the bromine (-CH-).

-

δ ~ 120 ppm: Aromatic carbon attached to the bromine (quaternary).

-

δ ~ 52 ppm: Methyl carbon of the ester (-OCH₃).

-

δ ~ 35 ppm: Methylene carbon adjacent to the carbonyl (-CH₂-CO).

-

δ ~ 30 ppm: Benzylic carbon (-CH₂-Ar).

Infrared (IR) Spectroscopy

FTIR is excellent for identifying key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Significance |

| ~1735 | C=O stretch | Strong, sharp peak characteristic of a saturated ester carbonyl group.[21][22] |

| ~3000-2850 | C-H stretch | Aliphatic C-H stretching from the methyl and methylene groups. |

| ~1250-1100 | C-O stretch | Strong band associated with the ester C-O single bond.[21] |

| ~1600, ~1480 | C=C stretch | Aromatic ring vibrations. |

| ~820 | C-H bend | Out-of-plane bending characteristic of a 1,4-disubstituted (para) benzene ring. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

-

Molecular Ion (M⁺): A peak will be observed at m/z 242 and 244 in an approximate 1:1 ratio. This isotopic pattern is the hallmark of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragments:

-

m/z 211/213: Loss of the methoxy group (-OCH₃, 31 Da).

-

m/z 183/185: Loss of the carbomethoxy group (-COOCH₃, 59 Da).

-

m/z 169/171: Benzylic cleavage to form the bromotropylium ion.

-

m/z 59: Fragment corresponding to [COOCH₃]⁺.

-

Applications in Drug Discovery and Development

The 4-bromophenyl motif is a privileged structure in medicinal chemistry. The bromine atom can engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets.[2] Furthermore, its role as a synthetic handle for late-stage functionalization is invaluable.

Illustrative Application: A Building Block for Angiotensin Receptor-Neprilysin Inhibitors (ARNIs)

Angiotensin Receptor-Neprilysin Inhibitors (ARNIs), such as Sacubitril/Valsartan, are a cornerstone in the treatment of heart failure.[23][24] The synthesis of Sacubitril involves the construction of a substituted biphenyl pentanoic acid derivative.[] this compound serves as an excellent starting point for a key fragment of such molecules.

The bromine atom can be readily converted to a biphenyl system via a Suzuki coupling reaction, a Nobel prize-winning transformation. This strategy is highlighted in synthetic routes towards Sacubitril intermediates.[8] The propanoate chain provides the core backbone that is further elaborated to build the final complex molecule.

dot graph application_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Strategic use in the synthesis of complex pharmaceutical intermediates.

This illustrative pathway underscores the value of this compound. It provides a robust and scalable starting material that contains the necessary structural elements—the aromatic ring for coupling and the propanoate chain for further modification—to access high-value pharmaceutical targets.

Safety and Handling

As with any laboratory chemical, adherence to proper safety protocols is paramount.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[5][7][9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3][5][9] Avoid contact with skin, eyes, and clothing.[5][9] Wash hands thoroughly after handling.[5]

-

First Aid:

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This compound is more than a simple ester; it is a strategically designed building block for advanced chemical synthesis. Its well-defined physicochemical properties, straightforward and scalable synthesis, and clear analytical profile make it a reliable component in multi-step synthetic campaigns. For researchers in drug discovery, the true value of this intermediate lies in the versatility of its brominated aromatic ring, which opens the door to a vast array of cross-coupling chemistries, enabling the efficient construction of complex and novel therapeutic agents. This guide has aimed to provide not just the "what" and "how," but the "why," empowering scientists to leverage this valuable intermediate to its full potential.

References

- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 2. This compound | C10H11BrO2 | CID 11447883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. rtong.people.ust.hk [rtong.people.ust.hk]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. CN112661671B - A kind of preparation method of sacubitril intermediate - Google Patents [patents.google.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. sacubitril synthesis - chemicalbook [chemicalbook.com]

- 12. praxilabs.com [praxilabs.com]

- 13. community.wvu.edu [community.wvu.edu]

- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 15. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 16. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 21. organicchemistrydata.org [organicchemistrydata.org]

- 22. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. Angiotensin receptor-neprilysin inhibitors: Comprehensive review and implications in hypertension treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. wjgnet.com [wjgnet.com]

An In-depth Technical Guide to the Physical Properties of Methyl 3-(4-bromophenyl)propanoate

This guide provides a comprehensive overview of the essential physical and spectral properties of Methyl 3-(4-bromophenyl)propanoate, a key intermediate in pharmaceutical and materials science research.[1][2] Intended for researchers, scientists, and drug development professionals, this document goes beyond a simple data sheet, offering insights into the practical application of this data and detailing the methodologies for its verification.

Compound Identification and Core Characteristics

This compound is an organic compound featuring a methyl ester of a propanoic acid substituted with a 4-bromophenyl group.[2] This structure, particularly the presence of the bromine atom and the ester functional group, imparts specific reactivity and physical characteristics that are crucial for its application in further chemical modifications, including nucleophilic substitutions.[2]

| Identifier | Value | Source |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 75567-84-9 | [3][5][6][7] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [3][4][6] |

| Molecular Weight | 243.1 g/mol | [3][5] |

| Appearance | Clear, colorless to very pale yellow liquid | [2][7] |

| Purity (Typical) | 97-98% |

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound are fundamental to its handling, purification, and application in synthetic chemistry. The following table summarizes the key physical data for this compound.

| Property | Value | Remarks | Source |

| Boiling Point | 287.26 °C at 760 mmHg92 °C at 0.4 Torr | The significant reduction in boiling point under vacuum is critical for purification by vacuum distillation, preventing thermal decomposition. | [5][6] |

| Density | ~1.39 g/cm³ | This value is useful for calculating molar quantities from a given volume of the liquid. | [5][6] |

| Flash Point | 127.53 °C | Indicates the lowest temperature at which the vapor can ignite in air. This is an important safety consideration for handling and storage. | [5][6] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | The hydrophobic nature of the bromophenyl group and the alkyl chain dictates its solubility profile, which is typical for such organic esters.[2] | [2] |

| Storage Temperature | Room Temperature | The compound is stable under standard laboratory conditions. |

Workflow for Physicochemical Characterization

The following diagram outlines a standard workflow for the characterization of a newly synthesized or procured batch of this compound. This self-validating process ensures the identity and purity of the compound before its use in further applications.

Caption: Workflow for the physical and spectral characterization of this compound.

Experimental Protocols for Property Determination

The following are detailed protocols for the experimental determination of the key physical properties of this compound.

Boiling Point Determination (Micro-scale)

-

Principle: This method utilizes a Thiele tube to ensure uniform heating of a small sample, allowing for an accurate determination of the boiling point.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating mantle or Bunsen burner, mineral oil.

-

Procedure:

-

Add a small amount (0.5-1 mL) of this compound to the small test tube.

-

Place the sealed capillary tube into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube filled with mineral oil.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a steady stream of bubbles will emerge from the open end.

-

Note the temperature at which the bubbling is continuous and vigorous. This is the boiling point.

-

For vacuum distillation, the procedure is adapted using a vacuum distillation apparatus, and the pressure is recorded alongside the boiling point.

-

Density Measurement

-

Principle: Density is determined by measuring the mass of a known volume of the liquid.

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance.

-

Procedure:

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with distilled water and record the mass. Use this to calibrate the exact volume of the pycnometer at a given temperature.

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound and record the mass.

-

Calculate the density using the formula: Density = (Mass of sample) / (Volume of pycnometer).

-

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. For this compound, one would expect to see:

-

A singlet for the methyl ester protons (-OCH₃).

-

Two triplets for the two methylene groups (-CH₂-CH₂-), showing coupling to each other.

-

Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

-

¹³C NMR: The carbon NMR spectrum indicates the different carbon environments. Key signals would include:

-

A signal for the carbonyl carbon of the ester.

-

A signal for the methoxy carbon.

-

Signals for the two methylene carbons.

-

Four signals for the aromatic carbons (two substituted and two unsubstituted).

-

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

-

Expected Absorptions:

-

A strong, sharp peak around 1735 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the ester.

-

C-O stretching vibrations in the region of 1200-1170 cm⁻¹.[8]

-

C-H stretching of the aromatic ring and the aliphatic chain just below 3000 cm⁻¹.

-

C-Br stretching vibration, typically found in the fingerprint region.

-

Mass Spectrometry (MS)

-

Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Findings:

-

The molecular ion peak (M⁺) should be observed, showing a characteristic isotopic pattern for bromine (approximately equal intensity peaks for ⁷⁹Br and ⁸¹Br).

-

Common fragmentation patterns for esters would include the loss of the methoxy group (-OCH₃) or the methoxycarbonyl group (-COOCH₃).

-

Safety and Handling

While detailed safety information should be obtained from the Safety Data Sheet (SDS), general precautions for handling this compound include:

-

Working in a well-ventilated fume hood.

-

Using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 75567-84-9: this compound [cymitquimica.com]

- 3. This compound | C10H11BrO2 | CID 11447883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl3-(4-bromophenyl)propanoate | C10H11BrO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. Methyl 3-(4-bromophenyl)propionate, 97% | CAS 75567-84-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. chembk.com [chembk.com]

- 7. Page loading... [guidechem.com]

- 8. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Navigating the Safety Landscape of Methyl 3-(4-bromophenyl)propanoate: A Technical Guide for Researchers

An In-depth Examination of Hazard Classification, Risk Mitigation, and Emergency Response for Laboratory Professionals

Methyl 3-(4-bromophenyl)propanoate, a key reagent in synthetic organic chemistry, presents a unique case study in the importance of a thorough evaluation of safety data. While structurally unassuming, the available safety information for this compound, identified by CAS Number 75567-84-9, reveals inconsistencies across different suppliers. This guide, intended for researchers, scientists, and professionals in drug development, aims to provide a comprehensive analysis of the available safety data, offering a clear path to its safe handling and use. By delving into the nuances of its hazard profile, this document moves beyond a simple recitation of Safety Data Sheet (SDS) sections to offer a practical framework for risk assessment and management in a laboratory setting.

Unraveling the Hazard Profile: A Case of Contradictory Classifications

A critical aspect of working with any chemical is a clear understanding of its potential hazards. In the case of this compound, a review of supplier safety data reveals a notable discrepancy. One supplier, TCI Chemicals, states that the product does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008.[1] Conversely, another prominent supplier, Sigma-Aldrich, assigns several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).

This divergence in classification underscores the necessity for a cautious and well-informed approach. The reasons for such discrepancies can be multifaceted, ranging from impurities in the supplied material to differing interpretations of toxicological data. For the laboratory professional, the most prudent course of action is to adopt a conservative stance and handle the compound as potentially hazardous, adhering to the more stringent safety precautions outlined.

The GHS hazard statements provided by some sources suggest that this compound may pose risks through multiple routes of exposure.[2] Inhalation, ingestion, and skin or eye contact could lead to adverse health effects. The potential for respiratory irritation necessitates handling in a well-ventilated area, preferably within a chemical fume hood.[3][4][5] The risk of skin and eye irritation demands the consistent use of appropriate personal protective equipment.[1][3][4]

Proactive Risk Management: Engineering Controls and Personal Protective Equipment

Given the potential hazards, a multi-layered approach to risk mitigation is essential. This involves a combination of engineering controls and personal protective equipment (PPE) to minimize exposure.

Engineering Controls:

-

Ventilation: The primary engineering control for handling this compound is a well-functioning chemical fume hood.[1][6] This is crucial to prevent the inhalation of any vapors or aerosols that may be generated, especially during heating or agitation.

-

Safety Stations: Laboratories should be equipped with easily accessible eyewash stations and safety showers.[1][5] In the event of accidental contact, immediate flushing is critical to minimizing injury.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is your last line of defense against chemical exposure. The following are mandatory when handling this compound:

-

Eye Protection: Safety glasses with side shields or chemical goggles are essential to protect against splashes.[1] If there is a significant risk of splashing, a face shield should also be worn.[1]

-

Hand Protection: Chemical-resistant gloves are required.[1] It is important to select gloves made of a material that is impermeable to this specific compound and to inspect them for any signs of degradation before each use.

-

Skin and Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.[1] In situations with a higher risk of exposure, additional protective clothing may be necessary.

-

Respiratory Protection: If working outside of a fume hood is unavoidable and there is a risk of inhalation, a vapor respirator may be required.[1] The appropriate type of respirator and cartridge should be selected based on a formal risk assessment.

Experimental Workflow: Safe Handling Protocol

Caption: A typical laboratory workflow for the safe handling of this compound.

Emergency Preparedness: First-Aid and Spill Response

In the event of an emergency, a swift and appropriate response is crucial. All personnel working with this compound should be familiar with the following procedures.

First-Aid Measures:

-

Inhalation: If inhaled, immediately move the affected person to fresh air.[4][7] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][7]

-

Skin Contact: In case of skin contact, immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][4] Seek medical attention if irritation develops or persists.[3][5]

-

Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[3][4][7] Seek immediate medical attention.[3][4]

-

Ingestion: If swallowed, do NOT induce vomiting.[4][7] Rinse the mouth with water and seek immediate medical attention.[4][7]

Emergency First-Aid Decision Tree

Caption: A decision-making workflow for first-aid response to exposure to this compound.

Spill and Leak Response:

In the event of a spill, the primary goal is to contain the material and prevent its spread while ensuring the safety of laboratory personnel.

-

Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[1][7]

-

Control Ignition Sources: Remove all sources of ignition from the area.[4][6]

-

Contain the Spill: For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[1][7]

-

Collect and Dispose: Carefully collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[1][7]

-

Clean the Area: Decontaminate the spill area according to established laboratory protocols.

-

Personal Protection: Throughout the cleanup process, wear the appropriate PPE, including respiratory protection if necessary.[1][7]

Storage and Stability: Ensuring Compound Integrity

Proper storage is crucial for maintaining the quality and stability of this compound and for preventing accidents.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3] The recommended storage temperature is room temperature.

-

Incompatible Materials: Keep away from strong oxidizing agents.[1][5]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing.[1][3] Wash hands thoroughly after handling.[1][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C10H11BrO2 | [1][8] |

| Molar Mass | 243.1 g/mol | [9] |

| Appearance | Clear, colorless to very pale yellow liquid | [1] |

| CAS Number | 75567-84-9 | [1][8] |

| Boiling Point | 92°C / 0.05 kPa | [1] |

| Density | 1.389 g/cm³ (Predicted) | [9] |

| Flash Point | 127.53°C | [9] |

Conclusion

The safe and effective use of this compound in a research setting hinges on a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. The conflicting hazard classifications from different suppliers highlight the importance of a conservative approach to safety, treating the compound with the higher degree of caution warranted by the more stringent hazard warnings. By adhering to the principles of proactive risk management, including the consistent use of engineering controls and personal protective equipment, and by being prepared for emergency situations, researchers can confidently and safely utilize this valuable chemical reagent in their work.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Methyl 3-(3-bromophenyl)propanoate | C10H11BrO2 | CID 20824079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound | C10H11BrO2 | CID 11447883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 3-(4-bromophenyl)propanoate

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 3-(4-bromophenyl)propanoate, a key intermediate in the synthesis of various organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data.

Introduction

This compound (C₁₀H₁₁BrO₂) is a derivative of propanoic acid containing a bromophenyl group. Its structural elucidation is paramount for ensuring purity and for the correct interpretation of reaction outcomes in multi-step syntheses. Spectroscopic techniques such as NMR and IR are indispensable tools for the unambiguous confirmation of its molecular structure. This guide will delve into the theoretical and practical aspects of interpreting the ¹H NMR, ¹³C NMR, and FT-IR spectra of this compound, providing a framework for its identification and characterization.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following numbering scheme is adopted for the atoms in this compound.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each nucleus.

Experimental Protocol for NMR Sample Preparation

A standardized protocol ensures the acquisition of high-quality, reproducible NMR spectra. The following procedure is recommended, based on best practices for similar compounds[1]:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is observed, filter the solution through a small plug of glass wool placed in the Pasteur pipette during the transfer.

Caption: Standardized workflow for NMR sample preparation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the splitting patterns (multiplicity) are determined by the number of neighboring protons (n+1 rule).

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.40 | Doublet | 2H | H-6', H-8' | These aromatic protons are adjacent to the bromine-bearing carbon and are deshielded. They are split by the protons on the adjacent carbons (H-5', H-9'). |

| ~7.09 | Doublet | 2H | H-5', H-9' | These aromatic protons are ortho to the propyl chain and are split by the protons on the adjacent carbons (H-6', H-8'). |

| ~3.67 | Singlet | 3H | H-10 (OCH₃) | The methyl protons of the ester group are in a distinct chemical environment and have no neighboring protons, resulting in a singlet. This is a characteristic chemical shift for ester methyl groups.[2] |

| ~2.91 | Triplet | 2H | H-1 (CH₂) | These benzylic protons are adjacent to a CH₂ group (H-2) and are split into a triplet. |

| ~2.62 | Triplet | 2H | H-2 (CH₂) | These protons are adjacent to the benzylic CH₂ group (H-1) and are split into a triplet. They are deshielded by the adjacent carbonyl group. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Carbon Atom | Rationale |

| ~173 | C3 (C=O) | The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield chemical shift.[3] |

| ~140 | C4' (Ar-C) | The aromatic carbon attached to the propyl chain. |

| ~131 | C6', C8' (Ar-CH) | Aromatic carbons ortho to the bromine atom. |

| ~130 | C5', C9' (Ar-CH) | Aromatic carbons meta to the bromine atom. |

| ~120 | C7' (Ar-C-Br) | The aromatic carbon directly bonded to the electronegative bromine atom. |

| ~51 | C10 (OCH₃) | The carbon of the ester methyl group. |

| ~35 | C1 (CH₂) | The benzylic carbon. |

| ~30 | C2 (CH₂) | The carbon adjacent to the carbonyl group. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

FT-IR Experimental Protocol

FT-IR spectra can be obtained from a liquid film of this compound. A small drop of the neat liquid is placed between two potassium bromide (KBr) plates to create a thin film for analysis.

Interpretation of the IR Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands for the ester functional group and the aromatic ring.

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |

| ~3000-2850 | C-H stretch | Aliphatic (CH₂, CH₃) | Indicates the presence of sp³ hybridized C-H bonds. |

| ~1735 | C=O stretch | Ester | A strong, sharp absorption band characteristic of the carbonyl group in an ester.[4] |

| ~1600, ~1480 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon double bonds within the benzene ring. |

| ~1250-1000 | C-O stretch | Ester | Strong absorptions corresponding to the C-O single bond stretching vibrations of the ester group. |

| ~820 | C-H bend | p-disubstituted aromatic | A strong out-of-plane bending vibration indicative of 1,4-disubstitution on the benzene ring. |

| Below 700 | C-Br stretch | Aryl halide | The carbon-bromine stretching vibration typically appears in the fingerprint region. |

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 3-(4-bromophenyl)propanoic acid.

Experimental Protocol

The following is a representative procedure for the synthesis:

-

To a solution of 3-(4-bromophenyl)propanoic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

The reaction mixture is heated under reflux for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel.

Caption: General workflow for the synthesis of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of this compound. The predicted ¹H NMR, ¹³C NMR, and FT-IR spectra, in conjunction with the provided experimental protocols, serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The detailed interpretation of the spectral features ensures the structural integrity of this important chemical intermediate.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. This compound | C10H11BrO2 | CID 11447883 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 3-(4-bromophenyl)propanoate for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Methyl 3-(4-bromophenyl)propanoate, a key building block in synthetic chemistry, with a particular focus on its procurement, properties, and applications in research and development. This document is intended for researchers, scientists, and professionals in the drug development sector who require reliable technical information for their work.

Introduction: The Strategic Importance of this compound in Synthesis

This compound (CAS No. 75567-84-9) is a substituted aromatic carboxylic acid ester. Its molecular structure, featuring a brominated phenyl ring and a propanoate ester moiety, makes it a versatile intermediate in organic synthesis. The bromine atom serves as a handle for a variety of cross-coupling reactions, while the ester group can be readily hydrolyzed or otherwise modified. This dual functionality allows for the construction of complex molecular architectures, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Its utility is particularly pronounced in medicinal chemistry, where the 4-bromophenyl motif is a common feature in bioactive molecules.

Commercial Availability and Supplier Landscape

A critical first step in any research or development project is the reliable sourcing of starting materials. This compound is readily available from a range of commercial suppliers, catering to different scales and purity requirements.

Major Global Suppliers

Several multinational chemical suppliers offer this compound, often with detailed specifications and readily available safety and technical data. These suppliers are typically the preferred choice for researchers in academic and industrial laboratories due to their established quality control systems and distribution networks.

-

Thermo Fisher Scientific (Alfa Aesar): A prominent supplier offering this compound, often with specified purity levels suitable for research and development.[2]

-

Sigma-Aldrich (Merck): A leading global supplier of chemicals and laboratory equipment, listing this compound in their extensive catalog.

-

TCI America: A well-regarded supplier of specialty organic chemicals, providing this compound with high purity standards.[3]

Supplier Marketplaces and Regional Manufacturers

In addition to the major global players, a number of online chemical marketplaces and regional manufacturers provide access to this compound. These platforms can be useful for comparing prices and identifying alternative sources.

-

Guidechem: A comprehensive directory listing multiple suppliers of this chemical, offering a platform to connect with manufacturers and distributors.[1]

-

CymitQuimica: An online supplier that provides product specifications and pricing for various quantities.[4][5]

-

ChemNet: Another online marketplace that connects buyers with chemical suppliers globally.

-

Indian Manufacturers: Several manufacturers in India, such as Azaricta Research Laboratories Private Limited, also produce and supply this intermediate, which can be a cost-effective option for bulk procurement.

The following diagram illustrates a typical workflow for procuring this compound, from initial supplier identification to final quality assessment.

Caption: A streamlined workflow for the procurement of this compound.

Technical Specifications and Physicochemical Properties

When sourcing this compound, it is crucial to consider its technical specifications to ensure it meets the requirements of the intended application. The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 75567-84-9 | [6] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [6][7] |

| Molecular Weight | 243.1 g/mol | [6][7][8] |

| IUPAC Name | This compound | [3][6] |

| Appearance | Colorless to pale yellow liquid or solid | [1][4] |

| Purity | Typically ≥97% (research grade) | [2] |

| Boiling Point | 287.26 °C at 760 mmHg | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and ether. | [1][4] |

| SMILES | COC(=O)CCC1=CC=C(C=C1)Br | [2][6] |

A Certificate of Analysis (CoA) should always be requested from the supplier to confirm the purity and identity of the specific batch being purchased.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is essential for its effective use in the laboratory.

Synthetic Route

A common laboratory-scale synthesis involves the Fischer esterification of 3-(4-bromophenyl)propionic acid with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid.

A simplified reaction scheme for the synthesis is as follows:

Caption: A simplified representation of the Fischer esterification synthesis route.

Key Reactions and Mechanistic Insights

The reactivity of this compound is dominated by the two functional groups: the aryl bromide and the methyl ester.

-

Aryl Bromide: The carbon-bromine bond is susceptible to a variety of important transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position of the phenyl ring, providing a powerful tool for molecular diversification. The electron-withdrawing nature of the ester group can influence the reactivity of the aryl bromide in these reactions.

-

Methyl Ester: The ester functionality can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is often a key step in multi-step syntheses, as the carboxylic acid can then be converted to other functional groups such as amides, acid chlorides, or alcohols.

The following diagram illustrates the key reaction pathways involving this compound.

Caption: Major reaction pathways for the functionalization of this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility stems from its ability to introduce the 3-(4-bromophenyl)propyl moiety, which can be further elaborated.

Intermediate for Retinoid X Receptor (RXR) Agonists

Compounds with structures related to this compound have been investigated as intermediates in the synthesis of bicyclic heteroaryl compounds that act as agonists for Retinoid X Receptors (RXRs).[9] RXRs are important targets in the treatment of metabolic diseases, cancer, and inflammatory conditions. The 4-bromophenyl group in such intermediates can be a key structural element for interaction with the receptor or can serve as a point for further chemical modification to optimize pharmacological properties.

Precursor for Bruton's Tyrosine Kinase (BTK) Degraders

The development of proteolysis-targeting chimeras (PROTACs) is a rapidly growing area of drug discovery. These bifunctional molecules induce the degradation of specific target proteins. The core structure of some BTK inhibitors, which are used in the treatment of certain cancers and autoimmune diseases, can be synthesized from precursors containing a brominated phenyl ring.[10] this compound represents a potential starting material for the synthesis of such inhibitors, which can then be incorporated into BTK-targeting PROTACs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier and reviewed before use.

General Handling Precautions:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its dual functionality allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular targets. A thorough understanding of its properties, suppliers, and reactivity is essential for its effective and safe utilization in research and development endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. Methyl 3-(4-bromophenyl)propionate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Methyl 3-(4-Bromophenyl)propionate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. CAS 75567-84-9: this compound [cymitquimica.com]

- 5. Esters C10 | CymitQuimica [cymitquimica.com]

- 6. This compound | C10H11BrO2 | CID 11447883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. ES2795660T3 - Bicyclic substituted heteroaryl compounds as RXR agonists - Google Patents [patents.google.com]

- 10. WO2021018018A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inidbitors with e3 ligase ligand and methods of use - Google Patents [patents.google.com]

A Systematic Approach to the Structural Elucidation and IUPAC Nomenclature of C10H11BrO2 Isomers

Abstract

The molecular formula C10H11BrO2 represents a multitude of structural isomers, each possessing a unique IUPAC name and distinct physicochemical properties. This technical guide provides a systematic methodology for the structural elucidation and unambiguous naming of these isomers, designed for researchers, scientists, and professionals in drug development. By integrating foundational chemical principles with advanced spectroscopic techniques, this document serves as a comprehensive reference for identifying specific C10H11BrO2 isomers. We will explore the primary isomer classes, detail the rules of IUPAC nomenclature for each, and present a self-validating protocol for empirical structure confirmation using NMR, IR, and Mass Spectrometry.

Part 1: Foundational Analysis of the Molecular Formula C10H11BrO2

The first step in structural elucidation is a theoretical analysis of the molecular formula to constrain the realm of possible structures.

1.1 Degree of Unsaturation (DoU)

The Degree of Unsaturation (DoU), or index of hydrogen deficiency, provides insight into the number of rings and/or multiple bonds within a molecule. The formula is:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C10H11BrO2: DoU = 10 + 1 - (11/2) - (1/2) + (0/2) = 11 - 5.5 - 0.5 = 5

A DoU of 5 is highly indicative of a substituted benzene ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) plus one additional degree of unsaturation, typically a carbonyl group (C=O) found in a carboxylic acid or an ester.

1.2 Identification of Probable Functional Groups and Core Structures

Given the presence of two oxygen atoms and a DoU of 5, the most plausible functional groups are a carboxylic acid (-COOH) or an ester (-COOR). This leads to two primary classes of isomers to investigate.

Part 2: Isomer Class I: Ethyl Phenylacetate Derivatives

This class features a phenylacetate core with an ethyl ester group. The bromine atom can be located on either the phenyl ring or the alpha-carbon of the acetate moiety.

2.1 Type A: Bromine on the Alkyl Chain

In this configuration, the bromine atom is a substituent on the carbon atom adjacent to the phenyl ring.

-

Structure Example: (Conceptual Image)

-

IUPAC Name: ethyl 2-bromo-2-phenylacetate [1]

-

Nomenclature Rationale: The parent structure is identified as an ester of acetic acid. The substituent attached to the oxygen is named first ("ethyl"). The main chain is the acetate group. It has two substituents on its second carbon (the alpha-carbon): a bromine ("bromo") and a phenyl group. These are listed alphabetically.

2.2 Type B: Bromine on the Phenyl Ring

Here, the bromine atom is a substituent on the aromatic ring. This leads to three possible positional isomers: ortho, meta, and para.

-

Structure Example (para-isomer):

(Conceptual Image)

-

IUPAC Names:

-

Nomenclature Rationale: The "ethyl" group is named first as it is the ester alkyl group. The main chain is the "acetate." The substituent on the acetate is a "bromophenyl" group. The number (2-, 3-, or 4-) indicates the position of the bromine atom on the phenyl ring, with the attachment point to the acetate chain being carbon 1 of the ring.

Part 3: Isomer Class II: Brominated Alkylbenzoic Acid Derivatives

This class is characterized by a benzoic acid core with bromine and an alkyl group as substituents on the ring.

-

Structure Example: (Conceptual Image)

-

IUPAC Name: 2-bromo-4-propan-2-ylbenzoic acid [5] (or 2-bromo-4-isopropylbenzoic acid)

-

Nomenclature Rationale: The molecule is named as a derivative of "benzoic acid," which is the parent structure. The carboxyl group is at position 1 on the ring. The substituents are numbered to give the lowest possible locants and are listed alphabetically: "bromo" at position 2 and "propan-2-yl" (the systematic name for isopropyl) at position 4. Other isomers like 3-bromo-4-isopropylbenzoic acid are also possible.[6]

Part 4: Empirical Structure Validation: A Spectroscopic Protocol

Distinguishing between these isomers requires empirical data from spectroscopic methods. The choice of experiment is guided by the structural questions that need to be answered.

4.1 Overall Workflow for Isomer Differentiation

The logical flow from an unknown sample of C10H11BrO2 to a confirmed structure involves a series of spectroscopic analyses, each providing a piece of the puzzle.

Caption: Workflow for the structural elucidation of C10H11BrO2 isomers.

4.2 Spectroscopic Data Interpretation

The key to differentiation lies in comparing the expected spectral features of each potential isomer class.

| Technique | Ethyl 2-bromo-2-phenylacetate | Ethyl 2-(4-bromophenyl)acetate | 2-bromo-4-isopropylbenzoic acid |

| IR Spectroscopy | Ester C=O: ~1740 cm⁻¹No broad O-H stretch[7][8] | Ester C=O: ~1740 cm⁻¹No broad O-H stretch[7][8] | Carboxylic Acid C=O: ~1710 cm⁻¹Broad O-H stretch: 2500-3300 cm⁻¹[9][10] |

| Mass Spectrometry | M+ / M+2 peaks at m/z 242/244 (~1:1 ratio) confirming one Br atom.[11][12][13] | M+ / M+2 peaks at m/z 242/244 (~1:1 ratio) confirming one Br atom.[11][12][13] | M+ / M+2 peaks at m/z 242/244 (~1:1 ratio) confirming one Br atom.[11][12][13] |

| ¹H NMR Spectroscopy | -CH(Br)-: Singlet ~5.2 ppm-OCH₂CH₃: Quartet ~4.2 ppm, Triplet ~1.2 ppmPhenyl: Multiplet ~7.4 ppm (5H) | -CH₂-: Singlet ~3.6 ppm-OCH₂CH₃: Quartet ~4.1 ppm, Triplet ~1.2 ppmAromatic: Two doublets ~7.2-7.5 ppm (4H, AA'BB' system) | -COOH: Broad singlet >10 ppmIsopropyl CH: Septet ~3.3 ppmIsopropyl CH₃: Doublet ~1.2 ppm (6H)Aromatic: 3 distinct signals |

| ¹³C NMR Spectroscopy | C=O: ~167 ppm-CH(Br)-: ~45 ppm-OCH₂-: ~62 ppm | C=O: ~170 ppm-CH₂-: ~40 ppm-OCH₂-: ~61 ppmC-Br (aromatic): ~122 ppm | C=O: ~172 ppmC-Br (aromatic): ~120 ppmIsopropyl CH: ~34 ppmIsopropyl CH₃: ~24 ppm |

Note: NMR chemical shifts (ppm) are approximate and can vary based on solvent and experimental conditions.

Part 5: Detailed Experimental Protocol: NMR Analysis

This protocol outlines the steps for acquiring and interpreting NMR data to validate the structure of a C10H11BrO2 isomer.

Objective: To unambiguously determine the specific isomeric structure of a purified C10H11BrO2 sample.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the purified sample for ¹H NMR and 30-50 mg for ¹³C NMR.

-

Select a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that fully dissolves the compound.

-

Dissolve the sample in ~0.7 mL of the solvent in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

(Optional but recommended) Acquire advanced 2D NMR spectra, such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation), to confirm connectivity.

-

-

Data Analysis & Interpretation:

-

¹H NMR Spectrum:

-

Chemical Shift: Analyze the position of each signal to identify the electronic environment of the protons (e.g., aromatic, aliphatic, adjacent to electronegative atoms).

-

Integration: Measure the area under each signal to determine the relative number of protons it represents.

-

Multiplicity (Splitting): Analyze the splitting pattern (singlet, doublet, triplet, etc.) to determine the number of adjacent protons (n+1 rule).

-

-

¹³C NMR Spectrum:

-

Count the number of distinct signals to determine the number of unique carbon environments. This can reveal molecular symmetry.

-

Analyze the chemical shifts to identify carbon types (e.g., carbonyl >160 ppm, aromatic 110-160 ppm, aliphatic 10-60 ppm).

-

-

-

Structure Confirmation Logic:

Caption: Decision tree for NMR-based isomer differentiation.

Conclusion

The IUPAC name for a compound with the molecular formula C10H11BrO2 cannot be assigned without empirical structural data. The formula represents numerous isomers across different functional group classes, primarily substituted ethyl phenylacetates and brominated alkylbenzoic acids. A systematic approach, beginning with the calculation of the Degree of Unsaturation and followed by a targeted spectroscopic analysis, is essential for unambiguous identification. By combining IR spectroscopy to determine the functional group class with detailed ¹H and ¹³C NMR analysis to elucidate connectivity and substitution patterns, researchers can confidently assign the correct IUPAC name and ensure the structural integrity of the compound .

References

- 1. Ethyl bromophenylacetate | C10H11BrO2 | CID 97780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2 | CID 7020609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-(4-bromophenyl)acetate [webbook.nist.gov]

- 4. Ethyl 2-(2-bromophenyl)acetate | C10H11BrO2 | CID 2780092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-4-isopropylbenzoic acid | C10H11BrO2 | CID 57123644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-4-isopropylbenzoic acid | C10H11BrO2 | CID 18925780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 9. brainly.com [brainly.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Methyl 3-(4-bromophenyl)propanoate in Organic Solvents

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical development and chemical research, understanding the solubility of a compound is a cornerstone of process design, formulation, and ultimately, therapeutic efficacy. This in-depth technical guide offers a comprehensive exploration of the solubility of Methyl 3-(4-bromophenyl)propanoate, a key intermediate in the synthesis of various organic molecules. Authored for researchers, scientists, and drug development professionals, this document provides a detailed analysis of the theoretical principles governing its solubility, a predictive model based on Hansen Solubility Parameters (HSP), and robust experimental protocols for empirical verification.

Introduction: The Significance of Solubility in Chemical Synthesis and Drug Development

This compound (M3BP), with the molecular formula C₁₀H₁₁BrO₂, is a valuable building block in organic synthesis.[1] Its utility in the creation of more complex molecules, potentially including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its behavior in various solvent systems.[2][3] Solubility dictates critical parameters such as reaction kinetics, purification efficiency (e.g., crystallization), and the ability to formulate a compound for its intended application.[4] In drug development, poor solubility can be a major hurdle, affecting bioavailability and therapeutic effect.[5] This guide aims to provide a predictive and practical framework for assessing the solubility of M3BP in a range of common organic solvents.

Theoretical Framework: The Principles of "Like Dissolves Like"

The solubility of an organic compound is governed by the fundamental principle of "like dissolves like."[6][7] This adage is scientifically rooted in the nature of intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.[8]

The key factors influencing the solubility of M3BP are:

-

Polarity : The polarity of a molecule is determined by the distribution of electron density.[4] M3BP possesses both polar and non-polar characteristics. The ester functional group (-COOCH₃) introduces polarity through its carbonyl and ether linkages, capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. The bromophenyl group, while containing a polar carbon-bromine bond, is predominantly non-polar and contributes to van der Waals forces.[9]

-

Molecular Size and Structure : Larger molecules generally exhibit lower solubility as more energy is needed to overcome the intermolecular forces within the crystal lattice.[10][11] The structure of M3BP, with its aromatic ring and alkyl chain, influences how effectively solvent molecules can surround and solvate it.

-

Temperature : For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[10] Increased thermal energy helps to overcome the lattice energy of the solute.

Predictive Modeling: Hansen Solubility Parameters (HSP)

In the absence of extensive experimental data, Hansen Solubility Parameters (HSP) offer a powerful predictive tool.[4] The HSP model quantifies the "like dissolves like" principle by breaking down the total cohesive energy of a substance into three components:

-

δD (Dispersion) : Energy from London dispersion forces.

-

δP (Polar) : Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding) : Energy from hydrogen bonding.

Each molecule is assigned a point in a three-dimensional "Hansen space." The distance (Ra) between two points (e.g., a solute and a solvent) in this space is a measure of their dissimilarity. A smaller distance indicates a higher likelihood of solubility. The formula for this distance is:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A solute is predicted to be soluble in a solvent if the calculated Ra is less than the interaction radius (R₀) of the solute.

Estimating the Hansen Solubility Parameters of this compound

Assumptions and Methodology:

This estimation assumes that the HSP of the whole molecule can be reasonably approximated by a weighted average of the HSPs of its major fragments. This is a simplification, as intramolecular interactions can influence the overall parameters. However, it provides a valuable starting point for solubility prediction.

-

Bromobenzene (C₆H₅Br) : Represents the bromophenyl moiety.

-

Methyl Propanoate (CH₃CH₂COOCH₃) : Represents the propanoate ester chain.

The published HSP values for these fragments are:

| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Bromobenzene | 19.2 | 5.5 | 4.1 |

| Methyl Propanoate | 15.5 | 6.5 | 7.7 |

To estimate the HSP for this compound, a simple arithmetic mean of the fragment values will be utilized as a first-order approximation.

Estimated HSP for this compound:

-

δD_est = (19.2 + 15.5) / 2 = 17.35 MPa½

-

δP_est = (5.5 + 6.5) / 2 = 6.0 MPa½

-

δH_est = (4.1 + 7.7) / 2 = 5.9 MPa½

Predicted Solubility in Common Organic Solvents

Using the estimated HSP for M3BP, we can now predict its solubility in a variety of organic solvents. The following table presents the HSP values for common solvents and the calculated HSP distance (Ra) to M3BP. A smaller Ra value suggests a higher likelihood of good solubility.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Solubility (Ra) |

| Acetone | 15.5 | 10.4 | 7.0 | 5.4 |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.2 |

| Benzene | 18.4 | 0.0 | 2.0 | 7.3 |

| 1-Butanol | 16.0 | 5.7 | 15.8 | 10.0 |

| Chloroform | 17.8 | 3.1 | 5.7 | 3.0 |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 8.8 |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 2.2 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 4.6 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 9.4 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 11.5 |

| Ethanol | 15.8 | 8.8 | 19.4 | 14.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 2.1 |

| Heptane | 15.3 | 0.0 | 0.0 | 9.2 |

| Hexane | 14.9 | 0.0 | 0.0 | 9.5 |

| Isopropanol | 15.8 | 6.1 | 16.4 | 10.6 |

| Methanol | 14.7 | 12.3 | 22.3 | 17.7 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 2.3 |

| Toluene | 18.0 | 1.4 | 2.0 | 6.1 |

| Water | 15.5 | 16.0 | 42.3 | 38.3 |

Interpretation of Predicted Solubility:

Based on the calculated Ra values, this compound is predicted to have the highest solubility in solvents such as ethyl acetate, dichloromethane, tetrahydrofuran (THF), and chloroform . Moderate solubility is expected in solvents like acetone, diethyl ether, toluene, and benzene . The compound is predicted to have poor solubility in highly polar protic solvents like methanol and water , as well as in non-polar alkanes like hexane and heptane .

Experimental Verification of Solubility

While predictive models are invaluable for initial screening, experimental verification is crucial for confirming solubility and obtaining quantitative data. The following protocols outline standard methods for determining the solubility of this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Protocol:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the test solvent to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes at ambient temperature.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

If the compound is insoluble at room temperature, gently warm the mixture and observe any changes in solubility. Note the temperature at which dissolution occurs, if any.

-

Record the observations for each solvent tested.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of an appropriate analytical method (e.g., UV-Vis spectroscopy or High-Performance Liquid Chromatography - HPLC).

-

Quantify the concentration of this compound in the diluted sample using a pre-established calibration curve.

-

Calculate the original solubility in the solvent (e.g., in mg/mL or mol/L).

Visualizing the Solubility Prediction Workflow

The following diagram illustrates the logical flow of the solubility prediction and verification process described in this guide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pencil and Paper Estimation of Hansen Solubility Parameters | CoLab [colab.ws]

- 3. www1.chem.umn.edu [www1.chem.umn.edu]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. webqc.org [webqc.org]

- 6. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solubility parameters (HSP) [adscientis.com]

- 9. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 10. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 11. Benzene, bromo- (CAS 108-86-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

Introduction

3-(4-Bromophenyl)propanoic acid is a versatile bifunctional molecule that serves as a crucial building block in modern chemical and pharmaceutical research. Its structure, featuring a carboxylic acid handle for amide coupling or esterification and a brominated aromatic ring for cross-coupling reactions, makes it an exceptionally valuable starting material. This compound is increasingly utilized in the synthesis of complex pharmaceutical agents, including its application as a linker in Proteolysis Targeting Chimeras (PROTACs), and in the development of advanced polymers and functional materials.[1]

This guide provides an in-depth exploration of the key chemical intermediates encountered in the principal synthetic routes to 3-(4-bromophenyl)propanoic acid. Moving beyond a simple recitation of reaction schemes, we will delve into the strategic rationale behind different synthetic approaches, offering field-proven insights into the selection of intermediates and reaction conditions. This document is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of the synthesis and manipulation of this important chemical entity.

Part 1: Retrosynthetic Strategies and Key Intermediates

A sound synthetic plan begins with a logical retrosynthetic analysis. For a molecule like 3-(4-bromophenyl)propanoic acid, there are three primary disconnection strategies, each defined by the key bond formation and the corresponding intermediate.

-

Cα-Cβ Bond Disconnection (Alkene Reduction Route): This approach involves the synthesis of an unsaturated precursor, typically a cinnamic acid derivative, followed by the reduction of the carbon-carbon double bond. This classic route relies on robust condensation chemistry.

-

Aryl-Cβ Bond Disconnection (Aryl Coupling Route): This modern strategy forms the bond between the aromatic ring and the propanoate side chain, often employing powerful transition-metal-catalyzed cross-coupling reactions. This route provides excellent control and efficiency.

-

C-Br Bond Disconnection (Electrophilic Bromination Route): This strategy involves the late-stage introduction of the bromine atom onto a pre-existing 3-phenylpropanoic acid scaffold. While conceptually simple, this route presents significant challenges in regioselectivity.

These strategies are visualized below, highlighting the pivotal intermediates that form the core of our discussion.

Caption: Retrosynthetic analysis of 3-(4-bromophenyl)propanoic acid.

Part 2: The Condensation Strategy via 4-Bromocinnamic Acid

This classical approach constructs the carbon backbone through the condensation of 4-bromobenzaldehyde with an acid anhydride, followed by reduction. The central intermediate, 4-bromocinnamic acid, is stable, easily characterizable, and serves as a testament to the enduring power of named reactions in organic synthesis.

Key Intermediate 1: 4-Bromocinnamic Acid

Synthesis Rationale: The Perkin reaction provides a reliable method for synthesizing α,β-unsaturated aromatic acids.[2] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid, which acts as the base catalyst.[2][3] Using 4-bromobenzaldehyde and acetic anhydride yields the pivotal 4-bromocinnamic acid intermediate. The reaction requires high temperatures to drive the condensation and subsequent elimination steps.[4]

Experimental Protocol: Synthesis of 4-Bromocinnamic Acid via Perkin Reaction

-